Ocellatin-2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GVLDIFKDAAKQILAHAAEKQI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Ocellatin-2 shares high sequence similarity with other ocellatins but differs in charge and functional residues. Key comparisons include:
| Property | This compound | Ocellatin-11 | Ocellatin-10 | P3-Ll-2085 (Synthetic) |
|---|---|---|---|---|
| Sequence Length | 25 aa | 25 aa | 22 aa | 22 aa |
| Net Charge | 0 | +1 | +1 | +1 |
| α-Helix Content | ~53% | ~53% | ~86% | ~85% |
| Hydrophobic Moment | 0.58 µH | 0.59 µH | 0.62 µH | 0.63 µH |
| GRAVY Score | -0.21 | -0.20 | -0.15 | -0.14 |
| Key Residues | K20 | Q20 | I18 | L18 |
Data derived from Table S1 and Figure 4 in ; structural predictions from .
- Ocellatin-11 : Shares 99% sequence identity with this compound, differing only at position 20 (K→Q). This substitution confers a +1 charge, enhancing membrane penetration depth (23 vs. 22 for this compound) and antimicrobial potency .
- Ocellatin-10 : Exhibits 86.4% similarity to Ocellatin-6 but differs in α-helix content (86% vs. 53%) and charge. Its synthetic analog, P3-Ll-2085, shows 15 µM activity against E. coli and Staphylococcus aureus, outperforming this compound due to optimized charge and hydrophobicity .
Functional and Mechanistic Differences
- Membrane Interaction : this compound’s neutral charge reduces electrostatic attraction to bacterial membranes (negatively charged), limiting its translocation efficiency. In contrast, Ocellatin-11’s +1 charge enhances binding and pore formation, as demonstrated in SARS studies .
- Antimicrobial Activity : this compound inhibits E. coli at millimolar levels, while Ocellatin-11 and P3-Ll-2085 achieve inhibition at micromolar concentrations . This aligns with the principle that cationic charge correlates with AMP efficacy .
- Environmental Sensitivity : this compound adopts random coil conformations in aqueous media but transitions to α-helical structures in hydrophobic environments (e.g., TFE, DPC micelles). Similar behavior is observed in Ocellatin-LB1 and Ocellatin-F1, though their helical content exceeds 90% in phospholipid vesicles .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to determine the antimicrobial efficacy of Ocellatin-2 against Gram-negative bacteria?
- Methodology : Use broth microdilution assays to measure minimum inhibitory concentrations (MICs) against standard bacterial strains (e.g., E. coli or Pseudomonas aeruginosa). Include controls such as polymyxin B for comparison. Validate results with time-kill kinetics and membrane permeability assays (e.g., propidium iodide uptake) to assess disruption of bacterial membranes .
- Data Interpretation : Compare MIC values with established antimicrobial peptides to contextualize potency. Address variability in bacterial strain susceptibility by replicating experiments across multiple isolates .
Q. How can researchers confirm the structural stability of this compound under physiological conditions?
- Methodology : Employ circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helical content) in buffer solutions mimicking physiological pH and salinity. Pair with molecular dynamics simulations to predict stability under varying conditions .
- Validation : Cross-reference experimental data with NMR or X-ray crystallography results from published studies to resolve discrepancies in structural predictions .
Advanced Research Questions
Q. How can contradictory findings on this compound’s cytotoxicity toward mammalian cells be resolved?
- Experimental Design :
- Population (P) : Test multiple cell lines (e.g., HEK293, HeLa, primary fibroblasts) to assess cell-type-specific toxicity.
- Intervention (I) : Expose cells to this compound at concentrations ranging from MIC values to 10× MIC.
- Comparison (C) : Include controls (e.g., untreated cells, cells treated with non-cytotoxic peptides).
- Outcome (O) : Quantify viability via MTT assays and apoptosis markers (e.g., caspase-3 activation) .
Q. What strategies are effective for elucidating the mechanism of this compound’s immunomodulatory effects in preclinical models?
- Methodology :
- In vivo: Administer this compound in murine models of infection or inflammation. Measure cytokine profiles (e.g., IL-6, TNF-α) via ELISA and leukocyte recruitment via flow cytometry.
- In vitro: Use macrophage cell lines to assess phagocytic activity and nitric oxide production post-treatment .
Q. How can researchers address gaps in understanding the structure-activity relationship (SAR) of this compound analogs?
- Approach :
- Synthesize analogs with systematic residue substitutions (e.g., lysine → arginine) to evaluate charge-dependent interactions.
- Test analogs for antimicrobial activity, hemolysis, and serum stability.
- Use machine learning (e.g., QSAR models) to predict optimal modifications .
- Validation : Compare predicted and empirical data to refine SAR hypotheses. Publish full synthetic protocols and characterization data (e.g., HPLC, mass spectrometry) to enhance reproducibility .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility when conflicting data arise from this compound’s hemolytic activity across studies?
- Guidelines :
- Standardize hemolysis assays using fresh human erythrocytes (vs. stored or animal-derived cells).
- Report detailed protocols (e.g., incubation time, temperature, peptide:cell ratio) in supplementary materials .
Literature and Theoretical Frameworks
Q. How can researchers identify understudied applications of this compound using existing literature?
- Strategy : Conduct a systematic review focusing on keywords like "this compound + biofilm" or "this compound + antiviral." Use tools like PRISMA to map evidence gaps (e.g., lack of in vivo biofilm studies) .
- Hypothesis Generation : Propose testing this compound in combinatorial therapies (e.g., with antibiotics) based on synergistic effects observed in related peptides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
